molecular formula C13H15F2NO B6200815 1-benzoyl-2-(difluoromethyl)piperidine CAS No. 2742660-14-4

1-benzoyl-2-(difluoromethyl)piperidine

Cat. No.: B6200815
CAS No.: 2742660-14-4
M. Wt: 239.3
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Description

1-Benzoyl-2-(difluoromethyl)piperidine is an organic compound featuring a piperidine ring substituted with a benzoyl group and a difluoromethyl group. This structure is part of the benzoylpiperidine class, recognized in scientific literature as a privileged scaffold in medicinal chemistry for the development of bioactive molecules . The incorporation of fluorine atoms is a common strategy in drug design, typically employed to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzoylpiperidine moiety is considered a metabolically stable bioisostere of piperazine, with the carbonyl group enabling critical interactions, such as hydrogen bonding, with biological targets . While specific pharmacological data on this exact compound may be limited, piperidine and benzoylpiperidine derivatives are extensively investigated for their interactions with the central nervous system. Research on analogous compounds indicates potential for activity at various neurotransmitter transporters and receptors, including those for dopamine and serotonin, making them candidates for the development of neuropharmacological agents . The presence of the difluoromethyl group at the 2-position of the piperidine ring is a distinct structural feature that may confer unique steric and electronic properties, potentially leading to novel biological activity or selectivity profiles worthy of investigation. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

2742660-14-4

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(difluoromethyl)piperidine typically involves the introduction of the benzoyl and difluoromethyl groups onto a piperidine ring. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine to form 1-benzoylpiperidine. This intermediate can then be reacted with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-(difluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(hydroxybenzyl)-2-(difluoromethyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-benzoyl-2-(difluoromethyl)piperidine serves as a significant building block in organic chemistry. It is utilized in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways. The compound can undergo various transformations, including:

  • Oxidation : Producing N-oxides.
  • Reduction : Converting the benzoyl group to hydroxyl derivatives.
  • Substitution Reactions : Allowing for the introduction of different functional groups.

Biological Research

The compound is of interest in biological studies due to its interactions with biological targets. Piperidine derivatives are known for their pharmacological activities, making this compound a potential lead in drug discovery. Its mechanism of action involves:

  • Interaction with hydrophobic pockets in proteins via the benzoyl group.
  • Formation of hydrogen bonds through the difluoromethyl group, influencing enzyme or receptor activity.

Medicinal Chemistry

Given its structural characteristics, this compound may contribute to the development of novel therapeutic agents. Research has indicated that piperidine derivatives often exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Industrial Applications

In industrial settings, this compound can be used to produce specialty chemicals and materials with tailored properties. Its unique reactivity profiles make it suitable for applications in agrochemicals and polymer science.

Case Study 1: Drug Development

In a recent study focusing on piperidine derivatives, researchers synthesized variants of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated promising cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Chemical Reaction Optimization

A research team optimized the synthesis route for producing this compound using continuous flow reactors. This method improved yield and purity, demonstrating its viability for industrial-scale production while minimizing waste.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(difluoromethyl)piperidine involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the difluoromethyl group can form strong hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical properties of 1-benzoyl-2-(difluoromethyl)piperidine can be contextualized by comparing it to related piperidine derivatives. Below is a detailed analysis of key structural and functional differences:

Substituent Effects on Physicochemical Properties

Lipophilicity (logP)

The difluoromethyl group introduces a balance of electronegativity and moderate lipophilicity. For example:

  • Piperidine vs. Pyridine Complexes : In platinum complexes, replacing pyridine with piperidine increased logP from -1.84 to -1.16, demonstrating piperidine’s inherent hydrophobicity .
Basicity of the Piperidine Nitrogen

This could enhance blood-brain barrier penetration compared to more basic analogues .

1-Benzoylpiperidine (Unsubstituted)
  • Lacks the 2-position substituent, resulting in higher nitrogen basicity and reduced metabolic stability.
  • Found in natural products (e.g., pepper root alkaloids) with sedative properties , but its unmodified structure may limit target selectivity.
2-Methyl-1-benzoylpiperidine
  • The methyl group increases steric bulk but lacks fluorine’s electronic effects.
  • In phenyltropane analogues, methyl substituents reduced DAT binding potency compared to fluorinated or bulkier groups .
1-Benzoyl-2-(trifluoromethyl)piperidine
  • The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects more strongly than difluoromethyl.
  • Such modifications are common in CNS drugs to improve bioavailability and resistance to oxidative metabolism .
Piperidine Analogues with Aromatic Substituents
  • Compounds like 1-(1-benzofuran-2-ylcarbonyl)piperidine or phenylpropenyl-piperidines highlight how aromatic moieties influence bioactivity. The benzoyl group in this compound may facilitate π-π stacking interactions with target proteins, similar to benzofuran derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzoyl-2-(difluoromethyl)piperidine, and how can purity be validated?

  • Methodology : Multi-step organic synthesis is typically employed, starting with piperidine ring functionalization. For example, nucleophilic substitution or coupling reactions can introduce the difluoromethyl group. Benzoylation via Schotten-Baumann conditions (using benzoyl chloride and a base) is a common strategy.
  • Validation : Use 1H/13C NMR to confirm substitution patterns (e.g., difluoromethyl proton signals at δ 5.5–6.5 ppm as doublets of triplets) and HPLC (retention time ~13–15 min with >95% purity at 254 nm) . Elemental analysis discrepancies (e.g., C/H/N deviations <0.4%) should be addressed via recrystallization or column chromatography .

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

  • Approach : Combine 2D NMR techniques (COSY, HSQC) to map coupling between the difluoromethyl group and adjacent protons. X-ray crystallography is definitive for confirming stereochemistry and substituent orientation . Mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]+ calculated for C13H14F2NO: 246.1095) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology :

  • QSAR Modeling : Use ADMET Predictor™ or MOE to correlate descriptors (e.g., logP, polar surface area) with activity. For example, a dataset of 43 phenyl piperidine derivatives was modeled to predict SERT inhibition (pIC50 = 0.87 × logP – 1.2 × HBD + 5.6; R² = 0.79) .
  • Molecular Docking : Target receptors like serotonin transporters (PDB: 5I71) to evaluate binding poses of the difluoromethyl group in hydrophobic pockets .

Q. How can structure-activity relationships (SAR) guide the design of potent analogs?

  • Strategy :

  • Substituent Screening : Test analogs with varied benzoyl substituents (e.g., 2,4-difluoro vs. 3-methoxy) to assess potency shifts. For example, 2,4-difluoro substitution improved SERT inhibition by 30% compared to unsubstituted benzoyl .

  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the benzoyl carbonyl) using Schrödinger’s Phase .

    Substituent Biological Activity (IC50, nM) Key Descriptor
    2,4-Difluoro12.3 ± 1.2High logP (3.1)
    3-Methoxy45.6 ± 3.8Moderate PSA (45 Ų)
    4-Trifluoromethyl8.9 ± 0.9Low HBD count (0)

Q. How should contradictory data in pharmacokinetic studies be addressed?

  • Resolution :

  • In Vitro/In Vivo Correlation : Discrepancies in metabolic stability (e.g., CYP3A4 vs. CYP2D6 metabolism) require species-specific microsomal assays. For example, rat liver microsomes may overestimate human clearance by 2-fold .
  • Data Normalization : Use pIC50 (-log IC50) to standardize activity metrics across studies, as seen in QSAR datasets .

Methodological Notes

  • Key References : Synthesis (), QSAR (), NMR/HPLC ().

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